molecular formula C16H16N2O B11412576 5-methyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole

5-methyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11412576
M. Wt: 252.31 g/mol
InChI Key: HHUNHSHRAFRTHH-UHFFFAOYSA-N
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Description

5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles It is characterized by a benzodiazole ring substituted with a methyl group and a 2-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-methylphenol with appropriate benzodiazole precursors under controlled conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The choice of reagents and conditions can be optimized to achieve high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as imidazoline receptors. These receptors are involved in various physiological processes, including the regulation of mood and blood pressure . The compound binds to these receptors with high affinity, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-5-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
  • 5-[(2-METHYLPHENOXY)METHYL]-2-AMINO-2-OXAZOLINE

Uniqueness

5-METHYL-2-[(2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high affinity for imidazoline receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

6-methyl-2-[(2-methylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-11-7-8-13-14(9-11)18-16(17-13)10-19-15-6-4-3-5-12(15)2/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

HHUNHSHRAFRTHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3C

Origin of Product

United States

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